molecular formula C18H14BrF2N3OS B3963309 4-(4-bromophenyl)-N-(3,4-difluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

4-(4-bromophenyl)-N-(3,4-difluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No.: B3963309
M. Wt: 438.3 g/mol
InChI Key: KXJABEHGOBJMKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrimidine ring, followed by the introduction of the various substituents. The bromophenyl and difluorophenyl groups could potentially be introduced using a palladium-catalyzed cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar pyrimidine ring at its core, with the various substituents adding to the complexity of the molecule. The presence of the bromine and fluorine atoms would likely make the molecule quite polar, which could affect its physical and chemical properties .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The bromine atom could be replaced in a nucleophilic substitution reaction, and the double bond in the pyrimidine ring could potentially undergo addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogen atoms and the pyrimidine ring could make the compound relatively stable. It’s likely to be solid at room temperature, and its solubility would depend on the polarity of the solvent .

Future Directions

The study of pyrimidine derivatives is a very active field in medicinal chemistry, with many such compounds being investigated for their potential as pharmaceuticals. This particular compound could be of interest for further study, given its complex structure and the presence of several functional groups .

Properties

IUPAC Name

4-(4-bromophenyl)-N-(3,4-difluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrF2N3OS/c1-9-15(17(25)23-12-6-7-13(20)14(21)8-12)16(24-18(26)22-9)10-2-4-11(19)5-3-10/h2-8,16H,1H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJABEHGOBJMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Br)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(4-bromophenyl)-N-(3,4-difluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(4-bromophenyl)-N-(3,4-difluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 3
Reactant of Route 3
4-(4-bromophenyl)-N-(3,4-difluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Reactant of Route 4
4-(4-bromophenyl)-N-(3,4-difluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

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